Cas no 80-99-9 (Lathosterol)

Lathosterol structure
Lathosterol structure
Produktname:Lathosterol
CAS-Nr.:80-99-9
MF:C27H46O
MW:386.653548717499
MDL:MFCD00056176
CID:723336
PubChem ID:24892635

Lathosterol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cholest-7-en-3-ol, (3b,5a)-
    • Lathosterol
    • 5α-cholest-7-en-3ß-ol
    • 5α-cholest-7-en-3?-ol
    • (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • 5alpha-Cholest-7-en-3beta-ol
    • 5Α-CHOLEST-7-EN-3-OL
    • 5α-Cholest-7-en-3β-ol
    • 7-cholestenol
    • Cholest-7-en-3beta-ol
    • Cholest-7-en-3-ol
    • 3β-Hydroxy-5α,7-cholestene
    • (3β,5α)-Cholest-7-en-3-ol (ACI)
    • 5α-Cholest-7-en-3β-ol (8CI)
    • 3β-Hydroxy-5α-cholest-7-ene
    • 7-En-3-cholestanol
    • γ-Cholestenol
    • Δ7-Cholestenol
    • Cholest-7-en-3-ol, (3.beta.,5.alpha.)-
    • 7-Cholesterol
    • cholesterol gr
    • 3beta-Hydroxy-5alpha,7-cholestene
    • gamma-Cholestenol
    • (3beta,5alpha)-cholest-7-en-3-ol
    • A936558
    • (3-beta,5-alpha)-Cholest-7-en-3-ol
    • cholest-7-en-ol
    • CHEBI:17168
    • SCHEMBL187737
    • Delta7-Cholestenol
    • 7-Cholesten-3-.beta.-ol
    • alpha-cholest-7-en-3beta-ol
    • 3.beta.-Hydroxy-5.alpha.-cholest-7-ene
    • Cholesterol Pharma
    • cholesterol extra pure
    • AKOS024307570
    • 1ST169686
    • 80-99-9
    • CHEMBL3138639
    • gamma-Cholesterol
    • delta7-Cholesten-3beta-ol
    • cholesta-7-enol
    • delta(sup 7)-Cholestenol
    • Cholesterol - synthetic
    • IZVFFXVYBHFIHY-SKCNUYALSA-N
    • delta(7)-Cholestenol
    • 3b-Hydroxy-5-cholestene
    • 7,(5-alpha)-Cholesten-3-beta-ol
    • DTXSID501015889
    • NS00076595
    • Q3218465
    • (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Cholest-7-en-3-ol, (3-beta,5-alpha)-
    • 7-Cholesten-3-beta-ol
    • 3beta-Hydroxy-5alpha-cholest-7-ene
    • (1R,2S,5S,7S,11R,14R,15R)-2,15-Dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,7.011,15]heptadec-9-en-5-ol
    • Cholesterol,NF Grade
    • C01189
    • (7)-Cholestenol
    • cholesta-7-en-3beta-ol
    • Delta7-cholesten-3-beta-ol
    • LMST01010089
    • .DELTA.7-Cholestenol
    • 5-alpha-Cholest-7-en-3-beta-ol
    • MFCD00056176
    • (3beta,alpha)-Cholest-7-en-3-ol
    • (3beta)-Cholest-7-en-3-ol
    • 5-a-cholest-7-en-3-beta-ol
    • Cholesterin [German]
    • 6036-58-4
    • 24039-00-7
    • 16826-36-1
    • 59531-50-9
    • 80685-30-9
    • 5 alpha-cholest-7-en-3 beta-ol
    • Cholest-7-en-3-ol, (3-beta,5-alpha)-(9CI)
    • .DELTA.7-Cholesten-3.beta.-ol
    • 5a-Cholest-7-en-3b-ol
    • DTXCID901474047
    • Cholest-7-en-3-ol, (3beta,5alpha)-
    • g-Cholesterol
    • (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-((2R)-6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol
    • .gamma.-Cholestenol
    • Cholesterol-synthetic
    • 5.alpha.-Cholest-7-en-3.beta.-ol
    • MDL: MFCD00056176
    • Inchi: 1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
    • InChI-Schlüssel: IZVFFXVYBHFIHY-SKCNUYALSA-N
    • Lächelt: C[C@@]12[C@@H]([C@H](C)CCCC(C)C)CC[C@H]1C1=CC[C@H]3C[C@H](CC[C@]3(C)[C@H]1CC2)O

Berechnete Eigenschaften

  • Genaue Masse: 386.35500
  • Monoisotopenmasse: 386.354866087g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 591
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.3
  • Topologische Polaroberfläche: 20.2Ų

Experimentelle Eigenschaften

  • Dichte: 0.9610 (rough estimate)
  • Schmelzpunkt: 126°C
  • Siedepunkt: 452.8°C (rough estimate)
  • Flammpunkt: 208.9±20.7 °C
  • Brechungsindex: 1.5250 (estimate)
  • PSA: 20.23000
  • LogP: 7.38870
  • Dampfdruck: 0.0±2.7 mmHg at 25°C

Lathosterol Sicherheitsinformationen

Lathosterol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20820-100mg
Lathosterol
80-99-9 98%
100mg
¥2698.00 2023-09-09
TRC
L177500-50mg
Lathosterol
80-99-9
50mg
$ 176.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-210429-25mg
5α-Cholest-7-en-3β-ol,
80-99-9 ≥98%
25mg
¥714.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-210429A-100 mg
5α-Cholest-7-en-3β-ol,
80-99-9 ≥98%
100MG
¥2,332.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L877277-10mg
Lathosterol
80-99-9 ≥98%
10mg
¥998.00 2022-01-13
ChemScence
CS-0062380-10mg
Lathosterol
80-99-9 ≥98.0%
10mg
$215.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026229-5mg
5α-cholest-7-en-3ß-ol,99%
80-99-9 99%
5mg
¥3066 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026229-100mg
5α-cholest-7-en-3ß-ol,99%
80-99-9 99%
100mg
¥25961 2024-05-21
eNovation Chemicals LLC
D769760-25mg
Cholest-7-en-3-ol, (3b,5a)-
80-99-9 95%
25mg
$260 2023-09-04
TRC
L177500-100mg
Lathosterol
80-99-9
100mg
$ 282.00 2023-09-07

Lathosterol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Axial Hydrogen at C7 Position and Bumpy Tetracyclic Core Markedly Reduce Sterol's Affinity to Amphotericin B in Membrane
Nakagawa, Yasuo; et al, Biochemistry, 2015, 54(2), 303-312

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethylene glycol
Referenz
Steroids and Walden inversion. XXXV. N,N-Dimethylcholest-7-en-3α- and -3β-ylamine
Evans, D. E.; et al, Journal of the Chemical Society, 1956, 4821, 4821-4

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane
Referenz
Synthesis of 11-oxosteroids. II. 11-Oxocholestanol
Fieser, Louis F.; et al, Journal of the American Chemical Society, 1953, 75, 121-4

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol
Referenz
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  1,4-Dioxane
2.1 Reagents: Acetic anhydride ,  Pyridine
3.1 Reagents: Potassium hydroxide Solvents: Methanol
Referenz
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  1,4-Dioxane
Referenz
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Synthesis of a tritiated 3-dehydroecdysteroid putative precursor of ecdysteroid biosynthesis in Locusta migratoria
Dolle, Frederic; et al, Tetrahedron, 1991, 47(34), 7067-80

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Synthesis of acyclic alkanes by reduction using noncatalytic methods
Zaidlewicz, M.; et al, Science of Synthesis, 2009, 48, 359-392

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Ethylamine ,  Lithium
2.1 Reagents: Potassium hydroxide Solvents: Methanol
Referenz
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Pyridine
2.1 Reagents: Potassium hydroxide Solvents: Methanol
Referenz
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane
2.1 Reagents: Ethylamine ,  Lithium
3.1 Reagents: Potassium hydroxide Solvents: Methanol
Referenz
Epoxide cleavage reactions of 7α,8α- and 7β,8β-epoxycholestanol acetates
Eguchi, Sanae; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 2813-18

Lathosterol Raw materials

Lathosterol Preparation Products

Lathosterol Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:80-99-9)Lathosterol
A936558
Reinheit:99%
Menge:10mg
Preis ($):150.0